1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one
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Overview
Description
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one is a complex organic compound that features an indole moiety, a phenyl group, and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Construction of the Oxazoline Ring: The oxazoline ring can be formed by the cyclization of an amino alcohol with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the indole and oxazoline intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an amino alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxazole derivatives, and amino alcohols .
Scientific Research Applications
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)ethanone: A simpler indole derivative with similar biological activities.
3-Phenyl-4,5-dihydro-1,2-oxazole: Shares the oxazoline ring but lacks the indole moiety.
Indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one is unique due to its combination of an indole moiety, a phenyl group, and an oxazoline ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
114014-83-4 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3 |
InChI Key |
ZLFWJYQELVEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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